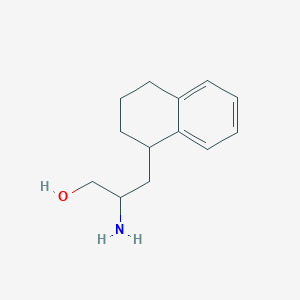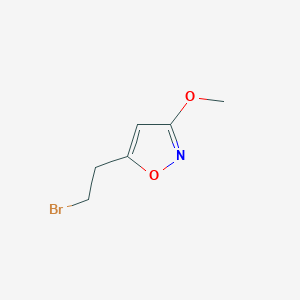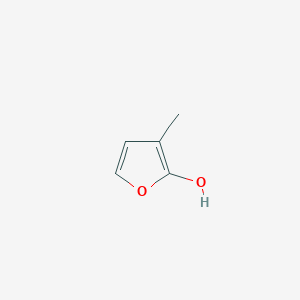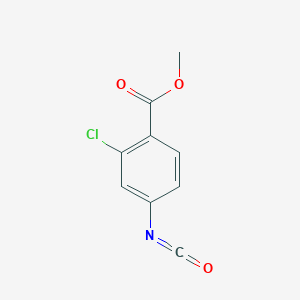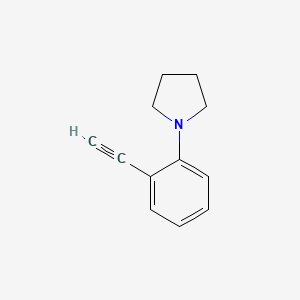
1-(2-Ethynylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethynylphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group with an ethynyl substituent at the ortho position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)pyrrolidine typically involves the reaction of 2-ethynylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodophenylamine with ethynyltrimethylsilane followed by deprotection and subsequent cyclization with pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)phenylpyrrolidine.
Reduction: Formation of 2-ethylphenylpyrrolidine or 2-vinylphenylpyrrolidine.
Substitution: Formation of 2-nitrophenylpyrrolidine, 2-bromophenylpyrrolidine, or 2-sulfonylphenylpyrrolidine.
科学的研究の応用
1-(2-Ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-(2-Ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, hydrogen bonding, and covalent bonding with target molecules, influencing their biological activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards specific targets.
類似化合物との比較
1-(2-Ethynylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Vinylphenyl)pyrrolidine: Similar structure but with a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
1-(2-Ethylphenyl)pyrrolidine:
1-(2-Nitrophenyl)pyrrolidine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h1,3-4,7-8H,5-6,9-10H2 |
InChIキー |
QVTONWQBLXRNNK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC=C1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


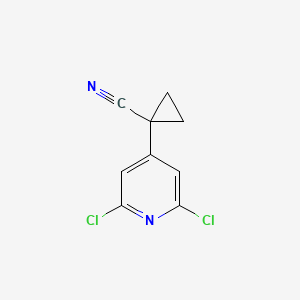
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/no-structure.png)
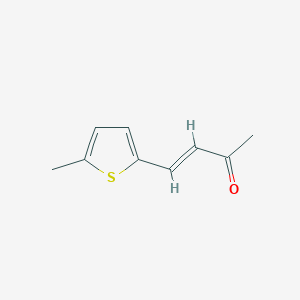
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)


